1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol
CAS No.: 1956321-72-4
Cat. No.: VC20382639
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956321-72-4 |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 1-imidazo[1,2-b]pyridazin-3-ylethanol |
| Standard InChI | InChI=1S/C8H9N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-6,12H,1H3 |
| Standard InChI Key | CAHQAZSKLXBAHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=C2N1N=CC=C2)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Formula
The compound has the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. Its structure consists of an imidazo[1,2-b]pyridazine core substituted with an ethanol group at the 3-position (Figure 1). Key physicochemical parameters include:
| Property | Value |
|---|---|
| CAS Number | 1956321-72-4 |
| Exact Mass | 163.075 Da |
| XLogP3 | 0.93 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N and O atoms) |
Figure 1: Structure of 1-(imidazo[1,2-b]pyridazin-3-yl)ethanol.
Synthesis and Scalability
Synthetic Routes
The synthesis of 1-(imidazo[1,2-b]pyridazin-3-yl)ethanol typically involves:
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Core Formation: Suzuki-Miyaura coupling or cyclocondensation to construct the imidazo[1,2-b]pyridazine scaffold .
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Functionalization: Introduction of the ethanol moiety via reduction of a ketone precursor (e.g., 1-(imidazo[1,2-b]pyridazin-3-yl)ethanone) using sodium borohydride or catalytic hydrogenation .
A continuous stirred-tank reactor (CSTR) approach has been proposed for scalable production, improving yields from ~40% (batch) to ~60% by minimizing decomposition under cryogenic conditions .
Key Intermediates
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Precursor: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 453548-65-7), synthesized via Vilsmeier-Haack formylation .
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Byproducts: Minor regioisomers may form during cyclization, necessitating chromatographic purification .
Biological Activity and Mechanisms
Antimicrobial Properties
Retrochalcone derivatives of imidazopyridazines exhibit MIC₉₀ values of 0.63–1.26 μM against Mycobacterium tuberculosis and Candida albicans, suggesting potential for antifungal/antitubercular applications .
Pharmacokinetics and ADME Profile
Absorption and Distribution
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LogP: Predicted value of 0.93 indicates moderate lipophilicity, favoring blood-brain barrier penetration.
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Plasma Protein Binding: Estimated >90% based on structural analogs .
Metabolism
Hepatic oxidation via CYP3A4/2D6 is anticipated, with glucuronidation of the hydroxyl group as the primary detoxification pathway .
Therapeutic Applications and Clinical Relevance
Oncology
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Leukemia: Analogous compounds (e.g., CT-721) inhibit BCR-ABL mutants (T315I, E255K) with IC₅₀ <100 nM .
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Solid Tumors: Imidazopyridazines suppress VEGFR2/PDGFRβ, reducing angiogenesis in xenograft models .
Infectious Diseases
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Tuberculosis: 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines show sub-μM activity against drug-resistant M. tuberculosis .
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Fungal Infections: Chalcone derivatives inhibit C. albicans (MIC = 41.98 μmol/L) .
Industrial and Regulatory Considerations
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